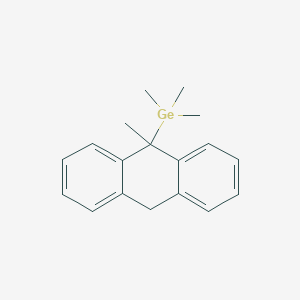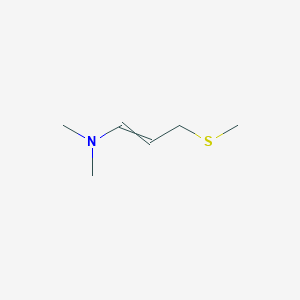
N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group and a methylsulfanyl group attached to a prop-1-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylamine with 3-chloroprop-1-ene in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding sulfide
Substitution: Products depend on the nucleophile used
Scientific Research Applications
N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(methylsulfanyl)prop-1-en-1-amine: Characterized by the presence of both dimethylamino and methylsulfanyl groups.
N,N-Dimethyl-3-(methylsulfanyl)prop-1-amine: Lacks the double bond in the prop-1-en-1-amine backbone.
N,N-Dimethyl-3-(methylsulfanyl)prop-2-en-1-amine: Has the double bond at a different position in the carbon chain.
Uniqueness
This compound is unique due to the specific positioning of the double bond and the combination of functional groups
Properties
CAS No. |
89745-83-5 |
|---|---|
Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
N,N-dimethyl-3-methylsulfanylprop-1-en-1-amine |
InChI |
InChI=1S/C6H13NS/c1-7(2)5-4-6-8-3/h4-5H,6H2,1-3H3 |
InChI Key |
XRBOYKGPYDOQJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



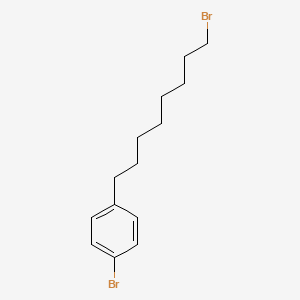
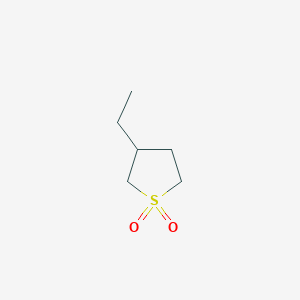

![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14394120.png)

![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)
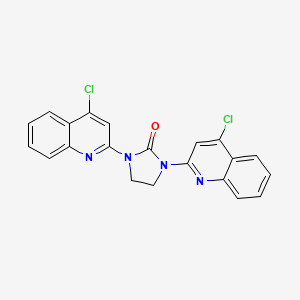
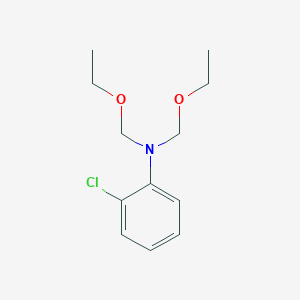
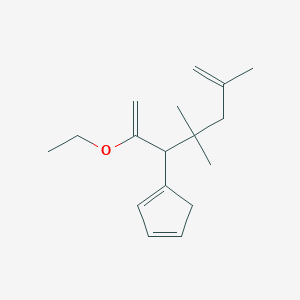
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
![2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide](/img/structure/B14394163.png)
